molecular formula C26H27N3O4S B2453472 N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-12-9

N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2453472
M. Wt: 477.58
InChI Key: XHATTWNAXWVREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as TEPO, is a chemical compound that has gained significant interest in scientific research due to its potential use in the treatment of various diseases.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research indicates that targeting orexin receptors, which play a significant role in wakefulness, can influence sleep patterns. The blockade of orexin-2 receptors (OX2R) with specific antagonists like N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives has been shown to decrease sleep latency and increase both nonrapid eye movement and rapid eye movement sleep time. These effects suggest a potential application in treating sleep disorders through the modulation of the orexin system and its associated neurotransmitter release, highlighting the role of orexin receptors in sleep-wake regulation (Dugovic et al., 2009).

Anticancer Activity

The design and synthesis of compounds containing the N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide scaffold have shown promising results in anticancer activity. Specifically, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have been evaluated against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds exhibit moderate to high levels of antitumor activities, suggesting their potential as anticancer agents. The mechanism of action for selected compounds involves cell cycle arrest and induction of apoptosis, indicating a promising avenue for cancer therapy research (Fang et al., 2016).

Neuropharmacological Applications

The structural features of N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives align with their potential neuropharmacological applications. For instance, derivatives have been studied for their dopamine agonist properties, offering insights into their use in neurological disorders that benefit from dopaminergic modulation. The synthesis and examination of similar tetrahydroisoquinoline derivatives reveal their ability to act like dopamine in certain biological assays, suggesting roles in treating conditions like Parkinson's disease or dopamine-related disorders (Jacob et al., 1981).

Selectivity for Actinides in Nuclear Waste Management

Compounds with the N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide structure have been investigated for their potential in selective actinide extraction over lanthanides, crucial for nuclear waste management. Studies demonstrate the efficiency and selectivity of these compounds in extracting uranium (UO2 2+) from highly acidic media, offering a promising approach for the separation and recovery of valuable actinides from spent nuclear fuel or environmental remediation efforts (Zhang et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-19-8-11-21(12-9-19)27-25(30)26(31)28-22-13-10-20-5-4-16-29(24(20)17-22)34(32,33)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHATTWNAXWVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.